

Structure-Activity Relationship of 12-Tridecenyl Acetate and its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 12-Tridecenyl acetate

Cat. No.: B15601337

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **12-tridecenyl acetate**, a known insect pheromone component, and its theoretical analogs. Due to a lack of publicly available, comprehensive SAR studies specifically focused on a wide range of **12-tridecenyl acetate** analogs with corresponding quantitative data, this guide synthesizes established principles from related long-chain acetate pheromones to infer the likely SAR landscape for this specific compound. The experimental protocols and data presented are based on common methodologies employed in the study of insect chemical ecology and pheromone science.

Introduction to 12-Tridecenyl Acetate and its Significance

12-Tridecenyl acetate is a component of the sex pheromone blend of various insect species, particularly within the order Lepidoptera. As a semiochemical, it plays a crucial role in mate location and reproductive isolation. The precise structure of the molecule, including the position and geometry of the double bond, the length of the carbon chain, and the acetate functional group, are critical for its biological activity. Understanding the structure-activity relationship of **12-tridecenyl acetate** and its analogs is paramount for the development of species-specific and environmentally benign pest management strategies, such as mating disruption and mass trapping.

Comparative Analysis of Structural Modifications and Biological Activity

While specific comparative data for a series of **12-tridecenyl acetate** analogs is not readily available in the reviewed literature, we can extrapolate the likely effects of structural modifications based on extensive research on other acetate pheromones. The following table summarizes the predicted impact of various structural changes on the biological activity, measured primarily by electroantennography (EAG) responses and behavioral assays.

Table 1: Predicted Structure-Activity Relationships of **12-Tridecenyl Acetate** Analogs

Analog Category	Structural Modification	Predicted Effect on Biological Activity	Rationale
Chain Length Analogs	+/- 1-2 Carbon atoms from C13	Significant decrease in activity	The length of the carbon chain is often critical for fitting into the specific olfactory receptors of the target insect.
Double Bond Positional Isomers	Shifting the double bond from position 12	Drastic reduction or complete loss of activity	The position of the double bond is a key determinant of specificity for pheromone receptors.
Geometric Isomers	(E)-12-Tridecenyl acetate	Significantly lower or no activity compared to the natural (Z)-isomer (assuming Z is the active form)	Olfactory receptors are highly stereospecific, and the geometry of the double bond is crucial for proper binding.
Functional Group Analogs	Replacement of the acetate group with other esters (e.g., propionate, butyrate) or an alcohol or aldehyde	Generally leads to a significant decrease in activity	The acetate moiety is a key binding element, and modifications can disrupt the interaction with the receptor.
Saturated Analog	Tridecyl acetate	Markedly reduced or no activity	The double bond is essential for establishing the correct conformation for receptor binding.
Analogs with Terminal Modifications	Modifications at the methyl end of the chain	May have varied effects, but generally, bulky substituents	The terminal end of the molecule also contributes to the

would decrease
activity

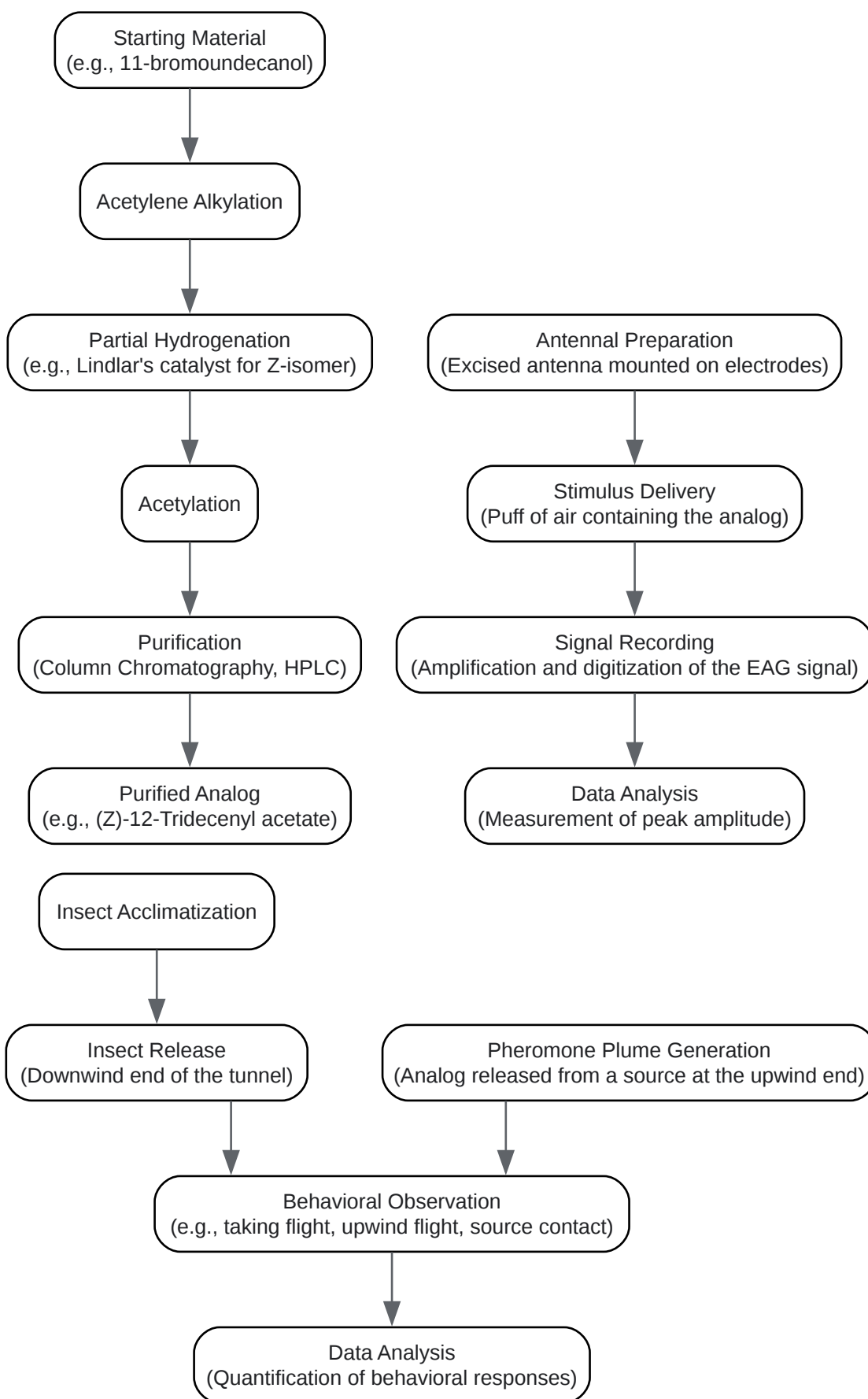
overall shape and fit
within the receptor.

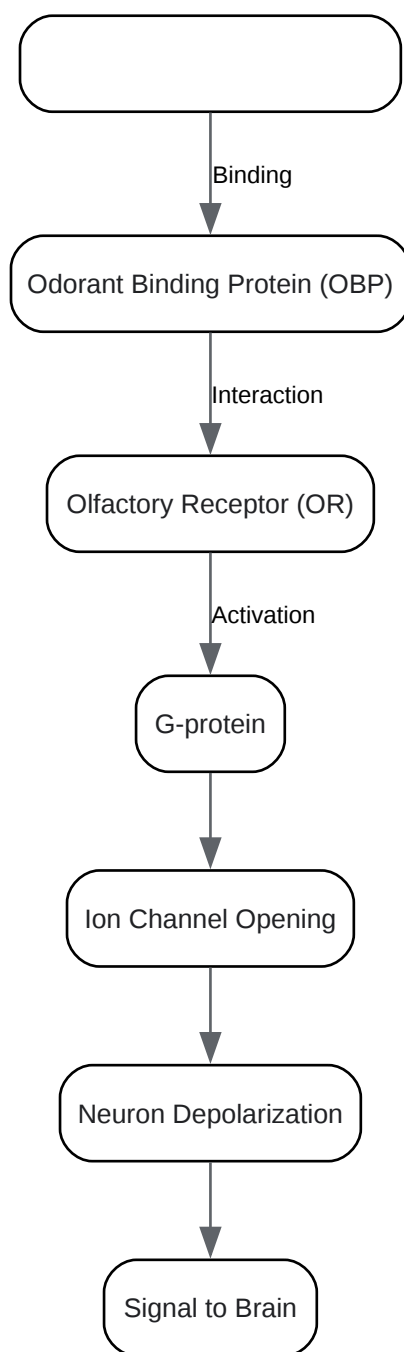
Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the structure-activity relationship studies of insect pheromones.

Synthesis of Analogs

Analogs of **12-tridecenyl acetate** with variations in chain length, double bond position and geometry, and functional groups are typically synthesized using standard organic chemistry techniques. A general workflow is outlined below.





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